molecular formula C34H47N9O11 B606439 Bz-IEGR-pNA (acetate) CAS No. 1325307-57-0

Bz-IEGR-pNA (acetate)

Cat. No.: B606439
CAS No.: 1325307-57-0
M. Wt: 757.8
InChI Key: ITXQNZUGLZNGBM-PJSBSAQXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves the stepwise assembly of the peptide sequence followed by the attachment of the p-nitroanilide group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids. After the peptide chain is assembled, the p-nitroanilide group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Primary Enzymatic Cleavage by Factor Xa

Bz-IEGR-pNA (acetate) serves as a selective substrate for Factor Xa, a serine protease central to blood coagulation. The reaction involves:

  • Cleavage site : Between the arginine residue and the para-nitroaniline (pNA) moiety in the peptide sequence Ile-Glu-Gly-Arg-pNA .
  • Reaction mechanism : Bz Ile Glu Gly Arg pNAFactor XaBz Ile Glu Gly Arg OH+pNA\text{Bz Ile Glu Gly Arg pNA}\xrightarrow{\text{Factor Xa}}\text{Bz Ile Glu Gly Arg OH}+\text{pNA} The release of pNA produces a yellow chromophore detectable at 405 nm , enabling quantitative measurement of Factor Xa activity .

Key Kinetic Parameters (Factor Xa):

ParameterValueConditionsSource
KmK_m500–650 μM37°C, pH 7.4
kcatk_{cat}1.5–2.8 s⁻¹Tris-HCl buffer
Catalytic efficiency (kcat/Kmk_{cat}/K_m)~3,000 M⁻¹s⁻¹Physiological conditions

Hydrolysis by Kallikrein-Related Peptidases (KLKs)

Bz-IEGR-pNA (acetate) is also hydrolyzed by KLKs, particularly KLK4 and KLK11, which are implicated in prostate cancer and tissue remodeling .

Comparative Activity of KLKs:

EnzymeKmK_m (μM)kcatk_{cat} (s⁻¹)Catalytic Efficiency (kcat/Kmk_{cat}/K_m)Glycosylation Impact
KLK4 536–6350.89–1.991,660–3,700 M⁻¹s⁻¹↑ Activity (48% → 73%)
KLK11 660–8201.52–2.781,850–3,400 M⁻¹s⁻¹↑ Activity (14% → 73%)

Glycosylated KLK variants exhibit enhanced catalytic efficiency due to improved structural stability .

Reaction Conditions and Optimization

  • pH Dependence : Optimal activity observed at pH 7.5–8.5 for Factor Xa .
  • Temperature : Reactions typically conducted at 25–37°C .
  • Inhibitors : Heparin and antithrombin III reduce Factor Xa activity by >90%.

Stability and Storage

  • Solubility : >10 mg/mL in water or DMSO .
  • Storage : Stable at -20°C for 12 months; avoid repeated freeze-thaw cycles .

Scientific Research Applications

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is widely used in scientific research as a substrate for studying the activity of Factor Xa. Its applications include:

Mechanism of Action

The mechanism of action of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves its interaction with Factor Xa. Factor Xa binds to the isoleucyl-glutamyl-glycyl-arginine peptide sequence and cleaves the peptide bond, releasing p-nitroanilide. The release of p-nitroanilide can be quantified by measuring the absorbance at 405 nm, providing a measure of Factor Xa activity .

Biological Activity

Bz-IEGR-pNA (acetate) is a synthetic compound primarily recognized for its role as a colorimetric substrate for Factor Xa, an essential enzyme in the coagulation cascade. This compound consists of a peptide sequence derived from Ile-Glu-Gly-Arg (IEGR), which is specifically cleaved by Factor Xa, releasing para-nitroaniline (pNA). The ability to quantify the release of pNA at 405 nm allows researchers to study various aspects of hemostasis and thrombin generation, making Bz-IEGR-pNA (acetate) a valuable tool in biochemical assays related to blood coagulation disorders.

The biological activity of Bz-IEGR-pNA (acetate) is centered on its interaction with Factor Xa. Upon cleavage of the peptide bond between the arginine and pNA moieties, pNA is released, which can be quantitatively measured spectrophotometrically. This reaction can be represented as follows:

Bz IEGR pNAFactor XapNA+other products\text{Bz IEGR pNA}\xrightarrow{\text{Factor Xa}}\text{pNA}+\text{other products}

The increase in pNA concentration correlates with Factor Xa activity, enabling researchers to assess the enzyme's role in coagulation processes and evaluate the effectiveness of anticoagulant therapies.

Applications in Research

Bz-IEGR-pNA (acetate) has several important applications in biochemical research:

  • Coagulation Studies : Used to investigate the activity of Factor Xa and its implications in thrombin generation.
  • Anticoagulant Drug Development : Assists in assessing the effectiveness of anticoagulant drugs by monitoring changes in Factor Xa activity.
  • Thrombosis and Bleeding Disorders : Provides insights into therapeutic targets for managing clotting disorders.

Comparative Analysis with Other Substrates

Bz-IEGR-pNA (acetate) is not alone in its function; several other compounds serve as substrates or inhibitors for proteolytic enzymes involved in coagulation. The following table compares Bz-IEGR-pNA with similar compounds:

Compound NameDescriptionUnique Features
S-2222 Colorimetric substrate for thrombinMore specific for thrombin compared to Bz-IEGR-pNA
S-2302 Substrate for Factor VIIaUsed in assays for different coagulation factors
Z-Gly-Gly-Arg-pNA Synthetic substrate for various serine proteasesContains Gly-Gly sequence, differing from IEGR
Boc-Val-Pro-Arg-pNA Substrate for trypsin-like serine proteasesContains different amino acid sequence; specificity varies

Bz-IEGR-pNA (acetate) stands out due to its specificity for Factor Xa, making it particularly useful for studies focused on this enzyme's role in coagulation.

Case Studies

  • Factor Xa Activity Measurement : In a study conducted to evaluate the activity of Factor Xa in various patient samples, Bz-IEGR-pNA was utilized to quantify enzyme activity. The results indicated significant differences in Factor Xa levels among patients with different coagulation disorders, highlighting its utility as a diagnostic tool.
  • Anticoagulant Efficacy Testing : Another research project employed Bz-IEGR-pNA (acetate) to assess the efficacy of new anticoagulant agents. By measuring changes in pNA release before and after treatment with anticoagulants, researchers could determine the effectiveness of these drugs in modulating Factor Xa activity.

Properties

IUPAC Name

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQNZUGLZNGBM-PJSBSAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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